Introduction: Strategic Importance of 9-Allyl-2-chlorothioxanthen-9-ol
Introduction: Strategic Importance of 9-Allyl-2-chlorothioxanthen-9-ol
An In-Depth Technical Guide to the Synthesis of 9-Allyl-2-chlorothioxanthen-9-ol
9-Allyl-2-chlorothioxanthen-9-ol is a pivotal tertiary alcohol derivative of the thioxanthene heterocyclic system. Its significance in medicinal chemistry is primarily as a key precursor in the synthesis of more complex, pharmaceutically active molecules, most notably the antipsychotic drug zuclopenthixol.[1] The strategic introduction of the allyl group at the C-9 position via a Grignard reaction provides a functional handle for further molecular elaboration, while the chloro-substituent at the C-2 position modulates the electronic properties of the tricyclic core. This guide provides a detailed, two-part synthetic pathway, beginning with the formation of the essential ketone intermediate, 2-chlorothioxanthen-9-one, followed by its conversion to the target molecule.
Part I: Synthesis of the Core Scaffold: 2-Chlorothioxanthen-9-one
The foundational step in this synthesis is the construction of the tricyclic ketone, 2-chlorothioxanthen-9-one (also known as 2-chlorothioxanthone). This compound provides the essential framework for the subsequent allylation.[1] While several synthetic routes exist, a robust and frequently cited method involves the intramolecular cyclization of 2-(4'-chlorophenylthio)benzoic acid, which is itself prepared from readily available starting materials.[1][2]
Reaction Pathway for 2-Chlorothioxanthen-9-one
Caption: Synthesis of 2-chlorothioxanthen-9-one via S-arylation and cyclization.
Experimental Protocol: Synthesis of 2-Chlorothioxanthen-9-one
Step 1: Synthesis of 2-(4'-chlorophenylthio)benzoic acid [2] This initial step involves a nucleophilic aromatic substitution to form the thioether linkage, followed by hydrolysis of the nitrile group to a carboxylic acid.
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Formation of Thiolate: In a nitrogen-flushed reactor, an alkali metal derivative of 4-chlorothiophenol is prepared. For instance, sodium metal is reacted with 4-chlorothiophenol in a suitable solvent like methanol.
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S-Arylation: To this solution, 2-chlorobenzonitrile dissolved in a solvent such as toluene is added, often with a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the reaction. The mixture is refluxed to drive the substitution reaction to completion, forming 2-(4'-chlorophenylthio)benzonitrile.
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Hydrolysis: The resulting benzonitrile intermediate is then hydrolyzed. This is typically achieved by heating the intermediate in a mixture of concentrated sulfuric acid and acetic acid.
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Work-up and Isolation: Upon cooling, the reaction mixture is poured into water, causing the 2-(4'-chlorophenylthio)benzoic acid product to precipitate. The solid is collected by filtration, washed, and dried.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) [1][2] The synthesized thioether-benzoic acid is cyclized via an intramolecular electrophilic substitution reaction to form the tricyclic ketone.
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Reaction Setup: 2-(4'-chlorophenylthio)benzoic acid is mixed with a strong dehydrating acid, which also acts as the catalyst. Polyphosphoric acid is a common choice, though concentrated sulfuric acid can also be used.[1]
-
Heating: The mixture is heated to promote the cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. This hydrolyzes the dehydrating agent and precipitates the crude 2-chlorothioxanthen-9-one.
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Purification: The precipitate is filtered, washed thoroughly with a weak caustic solution and then water to remove acidic impurities, and dried. Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene to yield pure 2-chlorothioxanthen-9-one.[3]
| Compound Data: 2-Chlorothioxanthen-9-one | |
| Molecular Formula | C₁₃H₇ClOS |
| Molar Mass | 246.71 g/mol [4] |
| CAS Number | 86-39-5[5] |
| Appearance | Pale yellow solid[3] |
| Melting Point | 151-152 °C[3] |
Part II: Allylation via Grignard Reaction
The conversion of 2-chlorothioxanthen-9-one to 9-allyl-2-chlorothioxanthen-9-ol is achieved through a classic Grignard reaction.[6] This organometallic reaction is a highly effective method for forming carbon-carbon bonds and creating tertiary alcohols from ketones.[7][8] The nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the thioxanthone.[8]
Reaction Pathway for 9-Allyl-2-chlorothioxanthen-9-ol
Caption: Synthesis of the target molecule via a Grignard reaction.
Experimental Protocol: Synthesis of 9-Allyl-2-chlorothioxanthen-9-ol
Step 3: Preparation of Allylmagnesium Bromide [9][10] The Grignard reagent must be prepared under strictly anhydrous conditions as it reacts readily with protic solvents, including water.[8][11]
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Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, all flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Magnesium turnings are placed in the flask with anhydrous diethyl ether. A small crystal of iodine can be added to activate the magnesium surface.
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Reagent Addition: A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the funnel. The reaction is exothermic and should be controlled with an ice bath to maintain a low temperature (below 0 °C) to suppress the formation of 1,5-hexadiene via Wurtz coupling.[10]
-
Completion: Once the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a gray solution of allylmagnesium bromide.
Step 4: Grignard Reaction with 2-Chlorothioxanthen-9-one [6][12]
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Reactant Addition: A solution of 2-chlorothioxanthen-9-one in an anhydrous solvent (e.g., THF or diethyl ether) is slowly added to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is stirred, typically for a few hours at room temperature, to allow the nucleophilic addition to complete. The progress can be monitored by TLC.
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide and precipitates magnesium salts.
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Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
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Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield pure 9-allyl-2-chlorothioxanthen-9-ol.
| Compound Data: 9-Allyl-2-chlorothioxanthen-9-ol | |
| Molecular Formula | C₁₆H₁₃ClOS[13] |
| Molar Mass | 288.79 g/mol [13] |
| CAS Number | 33049-88-6[1] |
| InChI Key | TVKIVQFMOWEWHQ-UHFFFAOYSA-N[1] |
| Primary Use | Research; Intermediate for API synthesis[1] |
Structural Characterization
Confirmation of the final product structure relies on standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: These methods provide a detailed map of the molecule's carbon-hydrogen framework. Key signals in the ¹H NMR spectrum would include characteristic multiplets for the allyl group protons, distinct aromatic proton signals, and a singlet for the hydroxyl proton that would disappear upon D₂O exchange.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would confirm the successful conversion of the ketone to a tertiary alcohol. The strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹ from the starting material (2-chlorothioxanthen-9-one) would be absent in the final product. Its disappearance would be coupled with the appearance of a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretch of an alcohol.[1][14]
Conclusion
The synthesis of 9-allyl-2-chlorothioxanthen-9-ol is a well-defined, two-stage process that is fundamental to the production of certain thioxanthene-based pharmaceuticals. The pathway hinges on the successful formation of the 2-chlorothioxanthen-9-one core via intramolecular cyclization, followed by a precise carbon-carbon bond formation using an allyl Grignard reagent. Careful control of reaction conditions, particularly the anhydrous environment required for the Grignard reaction, is critical to achieving a high yield and purity of this valuable synthetic intermediate.
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- A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. (2013). HETEROCYCLES.
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